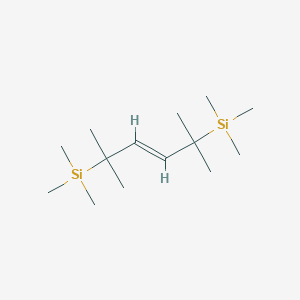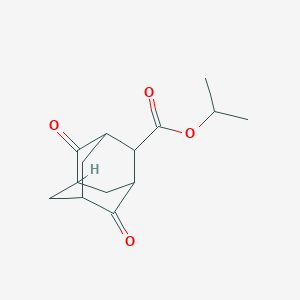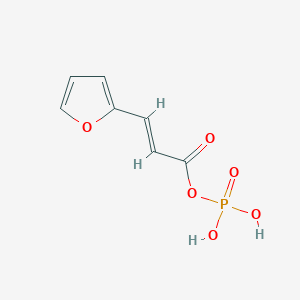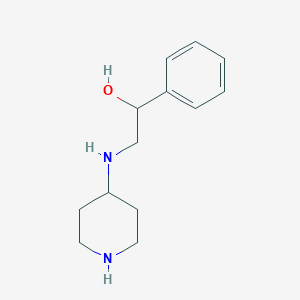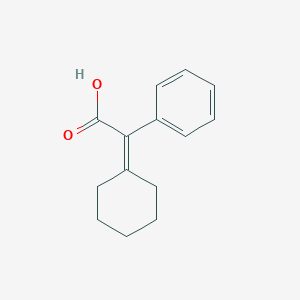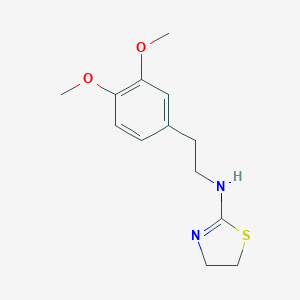![molecular formula C12H20NO9S2- B231464 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate CAS No. 19041-10-2](/img/structure/B231464.png)
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate
Übersicht
Beschreibung
Glucobrassicanapin belongs to the class of organic compounds known as alkylglucosinolates. These are organic compounds containing a glucosinolate moiety that carries an alkyl chain. Glucobrassicanapin is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, glucobrassicanapin is primarily located in the cytoplasm. Outside of the human body, glucobrassicanapin can be found in a number of food items such as white cabbage, brassicas, white mustard, and chinese cabbage. This makes glucobrassicanapin a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Solubility in Ethanol-Water Solutions
- Study by Gong et al. (2012) explored the solubility of related saccharides in ethanol-water mixtures, providing insights into their physical properties and potential industrial applications (Gong, Wang, Zhang, & Qu, 2012).
Synthesis Methods
- Saha, Bhunia, and Saikia (2012) developed a method for synthesizing tetrasubstituted tetrahydropyrans, which could be relevant for the compound (Saha, Bhunia, & Saikia, 2012).
- Liu et al. (2008) described a synthesis approach for a structurally similar compound, showcasing techniques that may be applicable (Liu, Li, Lu, & Miao, 2008).
Nanocatalyst Synthesis
- Aghazadeh and Nikpassand (2019) used a related 2-amino glucose structure for synthesizing a nanocatalyst, indicating potential applications in green chemistry (Aghazadeh & Nikpassand, 2019).
Inhibitor Synthesis
- Miller et al. (2015) focused on synthesizing a sulfatase inhibitor, which can be linked to potential therapeutic applications (Miller, Carbain, Beale, Alhasan, Reeves, Baisch, Newell, Golding, & Griffin, 2015).
C-Linked Disaccharide Mimetics
- Harding et al. (2003) explored the synthesis of C-linked disaccharide analogues, which can have implications in biochemistry and pharmacology (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
Glucose-Based C-Glucosides
- Xu et al. (2020) discovered dual inhibitors of sodium glucose co-transporter proteins, indicating potential medical applications (Xu, Du, Kuo, Xu, Liang, Demarest, & Gaul, 2020).
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyhex-5-enimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/t7-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJFVIGTHMOGNZ-URYVQPGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940604 | |
| Record name | 1-S-[N-(Sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19041-10-2 | |
| Record name | Glucobrassicanapin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19041-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-S-[N-(Sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general distribution of glucobrassicanapin within Brassica plants?
A1: Research suggests that glucobrassicanapin distribution varies within Brassica plants. One study observed higher concentrations in the proximal half and white sections of kimchi cabbage leaves, as well as in the middle layers. This pattern might be linked to the plant's defense mechanisms against pests and pathogens.
Q2: Are there variations in glucobrassicanapin content among different Chinese cabbage cultivars?
A2: Yes, significant variations in glucobrassicanapin content exist among Chinese cabbage cultivars. A study analyzing 134 accessions found glucobrassicanapin to be one of the predominant glucosinolates, along with gluconapin, with mean concentrations exceeding 1000.00 μmol/kg DW. This diversity offers opportunities for breeding programs focused on enhancing specific glucosinolate profiles.
Q3: How do light and dark conditions influence glucobrassicanapin accumulation in Chinese cabbage seedlings?
A3: Light significantly impacts glucobrassicanapin accumulation in Chinese cabbage seedlings. A study analyzing seedling development found that total glucosinolate content, including glucobrassicanapin, was significantly higher under light conditions compared to dark conditions. This difference highlights the role of light in regulating glucosinolate biosynthesis.
Q4: Can you explain the genetic control of glucobrassicanapin content in rapeseed meal?
A4: Research suggests that the maternal plant's genotype, rather than the embryo genotype, determines the glucobrassicanapin content in rapeseed meal. Studies point towards overdominance of high glucobrassicanapin values, with an estimated four or five loci potentially controlling its content.
Q5: What is the role of the GSL-ELONG gene in controlling aliphatic glucosinolate content, including glucobrassicanapin, in Brassica rapa?
A5: The GSL-ELONG gene plays a crucial role in the biosynthesis of 5C aliphatic glucosinolates, including glucobrassicanapin. In a study utilizing homoeologous recombination and marker-assisted selection, researchers observed a reduction in 5C aliphatic glucosinolates, including glucobrassicanapin, in B. rapa lines carrying a non-functional GSL-ELONG gene. This finding indicates that manipulating the GSL-ELONG gene can alter the content of specific aliphatic glucosinolates like glucobrassicanapin in Brassica crops.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


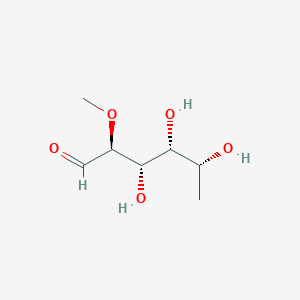
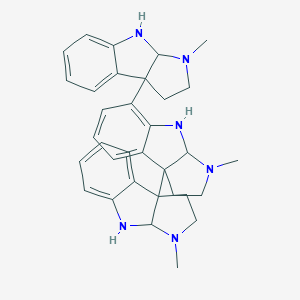
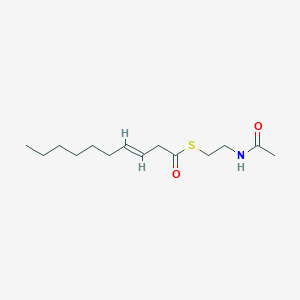
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)

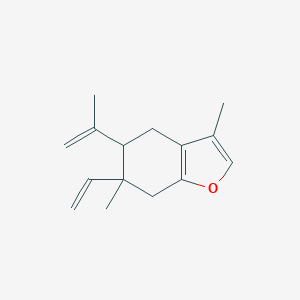
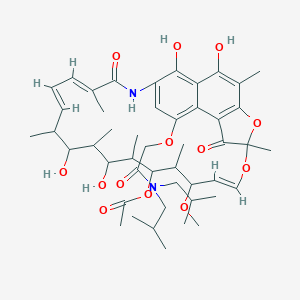
![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)
